1-Benzoylpiperidine-4-carboxamide
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Overview
Description
1-Benzoylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by a piperidine ring substituted with a benzoyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Benzoylpiperidine-4-carboxamide is a heterocyclic compound . Heterocyclic compounds are a diverse class of organic compounds that play a vital role in medicinal chemistry, exerting a wide range of biological activities such as anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . .
Mode of Action
It is known that heterocyclic compounds, which include this compound, interact with various biological targets to exert their effects .
Biochemical Pathways
Heterocyclic compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The benzoylpiperidine fragment, which is part of the this compound structure, is known to be metabolically stable .
Result of Action
Heterocyclic compounds, which include this compound, are known to exert a wide range of biological activities .
Action Environment
The benzoylpiperidine fragment, which is part of the this compound structure, is known to be a feasible and reliable chemical frame to be exploited in drug design, suggesting its stability under various conditions .
Preparation Methods
The synthesis of 1-Benzoylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Benzoylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway is followed. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Comparison with Similar Compounds
1-Benzoylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carboxamide: This compound has a benzyl group instead of a benzoyl group, which may result in different chemical reactivity and biological activity.
4-Benzoylpiperidine-1-carboxamide: The position of the carboxamide group is different, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-benzoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIAGTXPGBMCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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